molecular formula C21H26N2O B2936718 N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide CAS No. 953171-18-1

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide

Cat. No.: B2936718
CAS No.: 953171-18-1
M. Wt: 322.452
InChI Key: HFSSKUCFKMRCFE-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrrolidine ring attached to a phenethyl group, which is further connected to a tolyl-substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinyl Phenethyl Intermediate: This can be achieved by reacting 4-bromophenethylamine with pyrrolidine in the presence of a base such as potassium carbonate.

    Acylation Reaction: The intermediate is then acylated using m-tolylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrrolidin-1-yl)phenethyl)-2-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(4-(piperidin-1-yl)phenethyl)-2-(m-tolyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-5-4-6-19(15-17)16-21(24)22-12-11-18-7-9-20(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSKUCFKMRCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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